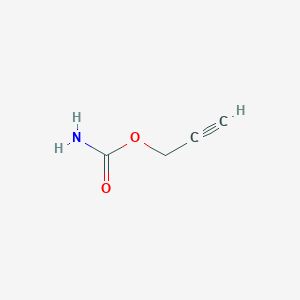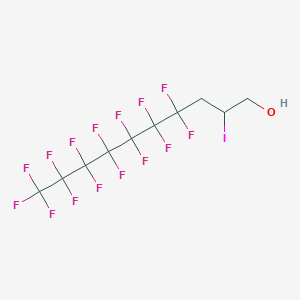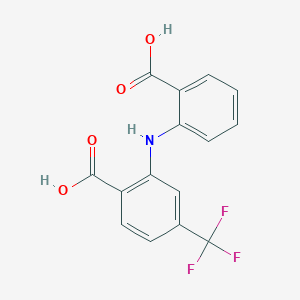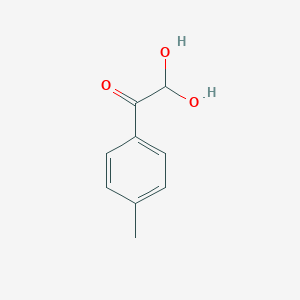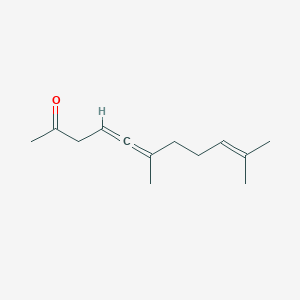
6,10-Dimethyl-4,5,9-undecatrien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-Dimethyl-4,5,9-undecatrien-2-one is a natural compound found in various plants and fruits. It is also known as DMNT and has a unique aroma that is used in the fragrance industry. This compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,10-Dimethyl-4,5,9-undecatrien-2-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the growth of cancer cells. It may also work by repelling insects through its strong aroma.
Efectos Bioquímicos Y Fisiológicos
6,10-Dimethyl-4,5,9-undecatrien-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have insect repellent properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,10-Dimethyl-4,5,9-undecatrien-2-one in lab experiments include its natural origin, its unique aroma, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its high cost and the difficulty of synthesizing it.
Direcciones Futuras
There are several future directions for the study of 6,10-Dimethyl-4,5,9-undecatrien-2-one. One direction is to further study its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its insect repellent properties and its potential use as an insecticide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, the synthesis of this compound needs to be further optimized to reduce its cost and increase its accessibility for research purposes.
Conclusion:
In conclusion, 6,10-Dimethyl-4,5,9-undecatrien-2-one is a natural compound with potential applications in various fields. The synthesis of this compound requires a high level of expertise and equipment. This compound has been the subject of scientific research due to its potential use in cancer treatment and as an insecticide. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
6,10-Dimethyl-4,5,9-undecatrien-2-one can be synthesized through various methods. One of the most common methods is the isolation of this compound from plants and fruits. Another method involves chemical synthesis using starting materials such as citral and acetone. The synthesis of this compound requires a high level of expertise and equipment.
Aplicaciones Científicas De Investigación
6,10-Dimethyl-4,5,9-undecatrien-2-one has been the subject of scientific research due to its potential applications in various fields. In the fragrance industry, this compound is used as a natural flavoring agent. It has also been studied for its potential use as an insecticide, due to its repellent properties. Additionally, this compound has been studied for its potential use in cancer treatment due to its anti-cancer properties.
Propiedades
Número CAS |
16647-05-5 |
|---|---|
Nombre del producto |
6,10-Dimethyl-4,5,9-undecatrien-2-one |
Fórmula molecular |
C13H20O |
Peso molecular |
192.3 g/mol |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7H,5,8,10H2,1-4H3 |
Clave InChI |
KLTSFSBBACTSHL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=C=CCC(=O)C)C)C |
SMILES canónico |
CC(=CCCC(=C=CCC(=O)C)C)C |
Otros números CAS |
16647-05-5 |
Sinónimos |
6,10-Dimethyl-4,5,9-undecatrien-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



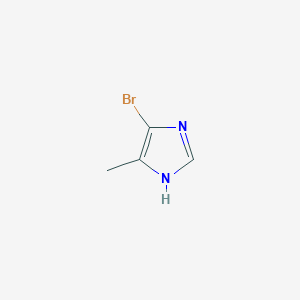
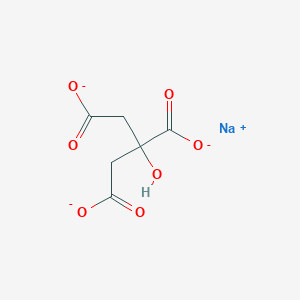
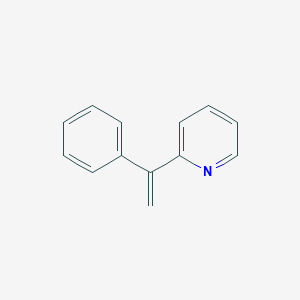
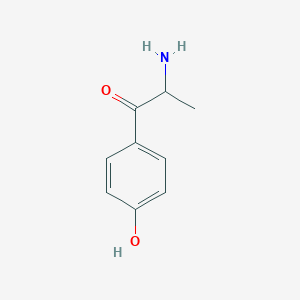
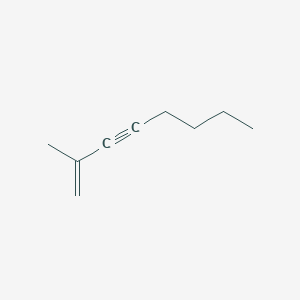
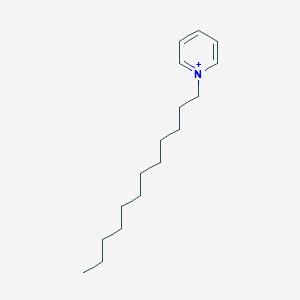
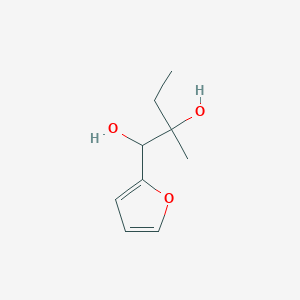
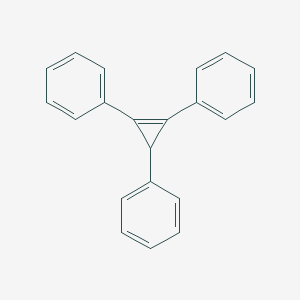
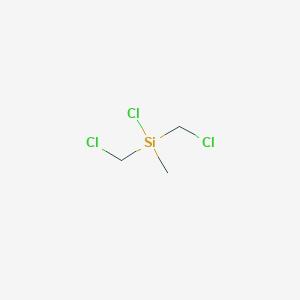
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
